molecular formula C22H19N3O3S B3002742 3-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 897466-77-2

3-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Katalognummer: B3002742
CAS-Nummer: 897466-77-2
Molekulargewicht: 405.47
InChI-Schlüssel: SGZZLUHWZGNTQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a coumarin derivative featuring a piperazine-carbonyl bridge linked to a 6-methylbenzo[d]thiazole moiety. Coumarin derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities . The structural uniqueness of this compound lies in the integration of the benzothiazole ring—a heterocycle known for enhancing bioactivity—and the piperazine group, which improves solubility and binding affinity .

Eigenschaften

IUPAC Name

3-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-14-6-7-17-19(12-14)29-22(23-17)25-10-8-24(9-11-25)20(26)16-13-15-4-2-3-5-18(15)28-21(16)27/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZZLUHWZGNTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.

Biologische Aktivität

The compound 3-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a novel organic molecule that integrates a benzothiazole moiety with a piperazine ring and a chromenone structure. This unique configuration suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

  • Molecular Formula : C22H19N3O3S
  • Molecular Weight : 405.47 g/mol
  • CAS Number : 897466-77-2

The compound's structure includes:

  • A chromenone backbone, known for diverse biological activities.
  • A benzothiazole moiety, which has been associated with anticancer and antimicrobial properties.
  • A piperazine ring, often linked to neuropharmacological effects.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, benzothiazole derivatives have shown promising results in inhibiting various cancer cell lines. In vitro assays have indicated that the compound under study may possess cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .

Cell LineIC50 Value (µg/mL)Reference
MCF71.61 ± 1.92
HCT1161.98 ± 1.22

The structure–activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances the anticancer activity of benzothiazole derivatives, indicating that modifications to the compound's structure could optimize its efficacy .

Antimicrobial Activity

Benzothiazole derivatives have also been recognized for their antimicrobial properties. The integration of piperazine has been shown to enhance these effects, making the compound a candidate for further investigation in antimicrobial applications . Preliminary tests indicate moderate to potent activity against various bacterial strains.

The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors involved in cancer proliferation pathways. The benzothiazole moiety is particularly noteworthy due to its ability to inhibit key enzymes associated with tumor growth .

Case Studies

  • Anticancer Screening : A study synthesized several benzothiazole-piperazine conjugates and assessed their antiproliferative activity against multiple human cancer cell lines. The majority exhibited moderate to potent activity, with some derivatives outperforming standard chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial potential of related compounds, demonstrating significant inhibitory effects against both Gram-positive and Gram-negative bacteria. These findings support the hypothesis that modifications to the piperazine and benzothiazole components can lead to enhanced bioactivity .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d]thiazole moiety. Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including:

  • Breast Cancer
  • Lung Cancer
  • Colon Cancer

A study published in MDPI demonstrated that similar benzothiazole derivatives were effective in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in pathways related to cancer and infectious diseases. Its structural features allow it to interact with specific biological targets:

  • Kinases
  • Proteases

Inhibitory assays conducted on related compounds suggest that they may effectively disrupt enzymatic functions critical for tumor progression .

Antimicrobial Properties

The benzothiazole structure is known for its antimicrobial properties. Preliminary data indicate that this compound could be effective against various bacterial strains, making it a candidate for further exploration in antimicrobial drug development .

Case Study 1: Anticancer Screening

A comprehensive screening of synthesized benzothiazole derivatives, including this compound, was conducted against several human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity comparable to established anticancer agents .

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of this compound with specific kinases revealed that it effectively inhibited their activity in vitro. The mechanism of action was elucidated through kinetic studies and molecular docking simulations, confirming its potential as a lead compound for drug development targeting these enzymes .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The table below compares the target compound with structurally similar coumarin-piperazine-benzothiazole derivatives:

Compound Name Key Substituents Synthesis Yield Biological Activity (Highlight) Reference
Target Compound : 3-(4-(6-Methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one 6-Methylbenzo[d]thiazole, Piperazine-carbonyl Not Reported Inferred antimicrobial/antiproliferative
6-Bromo-3-[4-(3-chlorophenyl)piperazine-1-carbonyl]chromen-2-one 6-Br, 3-Cl-phenyl on piperazine Not Reported Potential carbonic anhydrase inhibition
3-(Benzo[d]thiazol-2-yl)-7-hydroxy-8-((4-methylpiperazinyl)methyl)-4H-chromen-4-one 7-OH, 8-(4-methylpiperazinyl)methyl, Benzothiazole Not Reported Hypothesized anticancer activity
(E)-3-(1-(2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazono)ethyl)-2H-chromen-2-one 4-Bromophenyl-thiazole hydrazone 18% Yield 69% Biofilm inhibition (S. aureus)
3-(2-Arylamino-1,3-thiazol-4-yl)-2-chromanone Aryl-thiazole, No piperazine 55–88% Yield Antifungal activity (C. albicans)

Key Observations :

  • Piperazine Substitution: The target compound’s piperazine group differentiates it from simpler coumarin-thiazole hybrids (e.g., ’s 3-(2-arylamino-thiazol-4-yl)-2-chromanone). Piperazine enhances solubility and enables interactions with biological targets like enzymes or receptors .
  • Benzothiazole vs. Thiazole: The 6-methylbenzo[d]thiazole in the target compound may confer higher metabolic stability compared to non-fused thiazole rings (e.g., ’s hydrazone derivatives) .
  • Substituent Position: Compounds with halogenated aryl groups (e.g., 4-bromo or 4-chloro in ) exhibit notable biofilm inhibition, suggesting that similar substituents on the target compound could enhance antimicrobial activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.